molecular formula C15H13FO3 B6365052 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid CAS No. 1183432-52-1

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6365052
CAS No.: 1183432-52-1
M. Wt: 260.26 g/mol
InChI Key: GKVDYEACKFACKD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3. It is a derivative of benzoic acid, characterized by the presence of a fluoro group at the 4-position and a methoxy group at the 3-position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 4-methoxy-3-methylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-fluorobenzoic acid with 4-methoxy-3-methylphenylboronic acid.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of a fluoro group and a methoxy group on the aromatic ring provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(3-6-14(9)19-2)13-8-11(16)4-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDYEACKFACKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681281
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183432-52-1
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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